methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate

Description

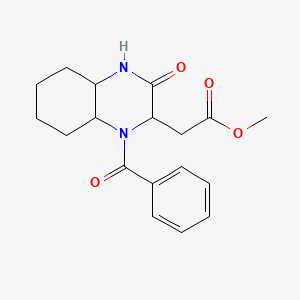

Methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate is a complex heterocyclic compound featuring a decahydroquinoxaline core fused with a benzoyl group and an ester-functionalized acetate side chain. The methyl ester group enhances solubility in organic solvents, making the compound suitable for synthetic and pharmaceutical applications .

Properties

IUPAC Name |

methyl 2-(1-benzoyl-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-24-16(21)11-15-17(22)19-13-9-5-6-10-14(13)20(15)18(23)12-7-3-2-4-8-12/h2-4,7-8,13-15H,5-6,9-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQVQYBGOTZLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NC2CCCCC2N1C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the benzoyl and oxo groups. The final step involves esterification to form the methyl acetate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of reagents and conditions is critical to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate has been explored for its potential as a pharmacological agent. The quinoxaline moiety is known for its bioactive properties, which include:

- Antimicrobial Activity : Compounds with quinoxaline structures exhibit antibacterial and antifungal properties. Research indicates that derivatives can inhibit the growth of various pathogens.

- Anticancer Properties : Some studies have highlighted the potential of quinoxaline derivatives in cancer therapy due to their ability to induce apoptosis in cancer cells.

Case Study: Antimicrobial Screening

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results that warrant further investigation into structure-activity relationships (SAR) .

Organic Synthesis

Reactivity in Chemical Reactions

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its applications include:

- Building Block for Complex Molecules : The compound can be utilized as a starting material for synthesizing other biologically active compounds through various reactions such as nucleophilic substitutions and cycloadditions.

| Reaction Type | Application |

|---|---|

| Nucleophilic Substitution | Synthesis of novel derivatives |

| Cycloaddition | Formation of bicyclic compounds |

| Oxidative Coupling | Generation of complex polycyclic structures |

Material Science

Polymer Synthesis

In material science, this compound has been investigated for its potential use in polymer synthesis. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study: Polymer Composite Development

Research has shown that incorporating this compound into polymer blends improves tensile strength and thermal resistance. This application is particularly relevant in developing materials for high-performance applications such as aerospace and automotive industries .

Mechanism of Action

The mechanism by which methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoxaline core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound can be compared to three classes of analogues:

Chloroacetyl-substituted derivatives (e.g., Methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate, CAS 1008857-93-9) .

Benzisothiazolone esters (e.g., methyl/ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetates) .

Heterocyclic esters (e.g., methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates) .

Comparative Analysis

Key Differences

Benzisothiazolone esters (e.g., Imp. D(EP)) are often impurities in pharmaceuticals, highlighting the importance of structural purity in drug development .

Substituent Effects: The benzoyl group in the target compound increases lipophilicity compared to the chloroacetyl or 1,1-dioxido groups, which may improve membrane permeability . The methyl ester in imidazole carboxylates (e.g., compound 5 in ) is hydrolytically labile, whereas the steric protection in the target compound’s decahydroquinoxaline core may enhance metabolic stability.

Synthetic Complexity :

- Both the target compound and imidazole carboxylates rely on PPA-mediated cyclization, but the former requires precise benzoylation steps, increasing synthetic difficulty .

Research Findings and Implications

- Structural Insights: X-ray crystallography (using SHELX-based refinement ) of decahydroquinoxaline derivatives reveals planar benzoyl groups facilitating stacking interactions, a feature absent in chloroacetyl analogues .

- Stability : Benzisothiazolone esters degrade under acidic conditions, whereas the target compound’s saturated core likely resists hydrolysis, making it more suitable for oral formulations .

Biological Activity

Methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzoyl chloride with a suitable quinoxaline derivative. The characterization of the compound can be achieved through various spectroscopic methods, including NMR and mass spectrometry, confirming its molecular structure and purity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar structures exhibit significant inhibition zones against pathogens such as Staphylococcus aureus and Bacillus subtilis. For instance, certain derivatives demonstrated growth inhibition zones ranging from 8 mm to 17 mm, indicating promising antibacterial activity .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5 | Enterococcus faecium E5 | 17 |

| 6 | Staphylococcus aureus | 8 |

| 7b | Bacillus subtilis | 10 |

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH method. Compounds derived from this structure showed varied inhibition rates, with some exhibiting significant antioxidant activity comparable to standard antioxidants. The DPPH inhibition rates for selected compounds are summarized below:

| Compound | DPPH Inhibition Rate (%) |

|---|---|

| 6 | 16.75 |

| 5 | 4.70 |

| 7a | 1.82 |

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For example, certain pyrazolone derivatives have shown cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy. The mechanism involves the inhibition of specific cellular pathways crucial for cancer cell survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications in the quinoxaline ring or the benzoyl group can enhance or diminish its biological efficacy. For instance, the presence of electron-withdrawing groups has been associated with increased antimicrobial activity, while bulky substituents may reduce potency .

Case Studies

- Antimicrobial Efficacy : A study evaluated several derivatives of this compound against clinical isolates of Staphylococcus aureus. Results showed that specific modifications led to enhanced antibacterial properties, highlighting the importance of structural optimization in drug development .

- Antioxidant Properties : Another investigation focused on the antioxidant capabilities of this compound using various assays, including ABTS and DPPH methods. The findings suggested that structural variations significantly impacted the scavenging activity against free radicals, indicating a strong potential for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.